molecular formula C14H14O2S B13336354 4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde

4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde

Cat. No.: B13336354
M. Wt: 246.33 g/mol
InChI Key: WBRNZVXTSYFPPW-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde typically involves the reaction of 3,5-dimethylphenol with thiophene-2-carbaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a Vilsmeier reagent (a combination of DMF and POCl3) to introduce the aldehyde group . The resulting intermediate is then reacted with 3,5-dimethylphenol to form the desired compound.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carboxylic acid.

    Reduction: 4-((3,5-Dimethylphenoxy)methyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde is unique due to the presence of the 3,5-dimethylphenoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a building block for the synthesis of novel compounds with improved biological or material properties .

Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-[(3,5-dimethylphenoxy)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C14H14O2S/c1-10-3-11(2)5-13(4-10)16-8-12-6-14(7-15)17-9-12/h3-7,9H,8H2,1-2H3

InChI Key

WBRNZVXTSYFPPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CSC(=C2)C=O)C

Origin of Product

United States

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